3-(4-ethoxybenzoyl)-6,8-difluoro-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
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Overview
Description
This compound is a quinolinone derivative, which is a class of compounds known for their diverse biological activities . It contains an ethoxybenzoyl group, a difluoro group, and a methoxyphenylmethyl group attached to the quinolinone core.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinolinone core with the aforementioned functional groups attached. Techniques such as UV-Vis, FT-IR, HRMS, 1D, and 2D NMR could be used to establish the structure .Chemical Reactions Analysis
Quinolinones participate in a variety of chemical reactions. They can act as bidentate ligands to form complexes with metals. They can also undergo reactions at the carbonyl group or at the aromatic ring .Scientific Research Applications
Synthesis and Methodology
Research has led to the development of efficient synthesis processes for quinoline derivatives, which are crucial intermediates for pharmaceutically active compounds. A practical example is the synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, highlighting the importance of quinoline derivatives in pharmaceutical manufacturing due to their efficiency and scalability (Bänziger et al., 2000). Similarly, the development of new pathways to 6-oxoisoaporphine and tetrahydroisoquinoline derivatives from readily available starting materials underscores the synthetic versatility and potential for generating diverse quinoline-based scaffolds (Sobarzo-Sánchez et al., 2010).
Biological Activities and Applications
Quinoline derivatives have been explored for their antimicrobial properties, as demonstrated by the synthesis and screening of novel pyrazolo[3,4-d]pyrimidine derivatives, indicating their potential as antimicrobial agents (Holla et al., 2006). Another study focused on the efficient microwave-assisted synthesis of benzopyrazolo[3,4-b]quinolindiones, which showed significant antimycobacterial activity, highlighting the therapeutic potential of quinoline derivatives in treating infectious diseases (Quiroga et al., 2014).
Antiviral and Antiproliferative Research
Further investigations into the antiviral and antiproliferative activities of quinoline derivatives have been conducted. For instance, the study on fluorine-containing 4-arylaminoquinazolines explored their synthesis and antiviral activity, revealing the promising nature of fluorinated quinoline derivatives as active substances against viruses (Lipunova et al., 2012). Additionally, the synthesis and testing of lakshminine and related oxoisoaporphines for antiproliferative activity provided valuable insights into the potential use of these compounds in cancer research, though only marginal activity was observed (Castro-Castillo et al., 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(4-ethoxybenzoyl)-6,8-difluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F2NO4/c1-3-33-19-9-7-17(8-10-19)25(30)22-15-29(14-16-5-4-6-20(11-16)32-2)24-21(26(22)31)12-18(27)13-23(24)28/h4-13,15H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVNQWABPBTLHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3F)F)CC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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